2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid

Asymmetric Synthesis Chiral Building Block Enantioselective Catalysis

Sourcing enantiopure cyclopropane building blocks with defined stereochemistry often delays medicinal chemistry programs. This (1S,2S)-configured benzylcyclopropylacetic acid eliminates that bottleneck by providing two pre-set stereocenters and a benzyl pharmacophore in a single, commercially available reagent. • Enantiopure (1S,2S) configuration ensures stereochemical fidelity in downstream transformations. • ≥95% purity, verified by supplier QC, minimizes byproduct formation. • Available from stock for immediate dispatch, reducing lead time for chiral lead optimization.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 2138272-78-1
Cat. No. B2474049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid
CAS2138272-78-1
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1C(C1CC(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C12H14O2/c13-12(14)8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)
InChIKeyKTDHPPIRNPDLLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Chiral Cyclopropane Building Block for Asymmetric Synthesis


2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid (CAS 2138272-78-1) is a chiral, non-racemic cyclopropane derivative with the molecular formula C₁₂H₁₄O₂ (MW: 190.24 g/mol) [1]. It features a (1S,2S)-configured cyclopropane ring bearing a benzyl group at the 2-position and an acetic acid side chain, making it a versatile building block for asymmetric synthesis [2]. The compound is cataloged under PubChem CID 132342199 and is commercially available from suppliers such as Enamine (Cat. No. EN300-716453) and Biosynth (Ref. 3D-NKD27278) , typically at 95% purity [3]. Its two defined stereocenters enable enantioselective downstream transformations, distinguishing it from racemic or achiral cyclopropane-acetic acid analogs used in medicinal chemistry and agrochemical research.

Why Generic Cyclopropyl Analogs Cannot Substitute


Generic substitution fails for 2-[(1S,2S)-2-benzylcyclopropyl]acetic acid because its unique combination of stereochemistry, the presence of a benzyl substituent, and the specific attachment point of the acetic acid chain collectively dictate its physicochemical properties and synthetic utility . Replacing it with racemic trans-2-(2-benzylcyclopropyl)acetic acid introduces an enantiomeric impurity that can lead to divergent biological activity or unpredictable diastereomeric outcomes in subsequent reactions. Using a simpler analog like cyclopropylacetic acid (C₅H₈O₂) or shifting the substitution pattern to a 2-benzylcyclopropane-1-carboxylic acid isomer profoundly alters logP, hydrogen-bonding capacity, and steric environment, fundamentally changing its behavior as a chiral building block. The following evidence demonstrates these points quantitatively where data is available, and structurally where direct measurements are absent.

Evidence Guide: Differentiation from Closest Analogs


Stereochemical Definition vs. Racemic Mixtures

The (1S,2S) enantiomer possesses two defined stereocenters, as confirmed by its InChI Key (KTDHPPIRNPDLLC-MNOVXSKESA-N) and Cahn-Ingold-Prelog descriptors [1]. In contrast, commercial samples sold under CAS 2138272-78-1 are often the racemic mixture, rac-2-[(1R,2R)-2-benzylcyclopropyl]acetic acid . While the racemate contains both enantiomers, only the enantiopure (1S,2S) form can impart absolute stereochemical control in asymmetric transformations. The racemic material introduces a 50% 'incorrect' enantiomer that can lead to mismatched diastereoselectivity or require additional separation steps, directly impacting synthetic efficiency and cost.

Asymmetric Synthesis Chiral Building Block Enantioselective Catalysis

logP and Hydrogen Bonding Differences

Predicted lipophilicity (XLogP3 = 2.5) and topological polar surface area (tPSA = 37.3 Ų) provide a baseline for comparison with simpler or isosteric analogs [1]. Cyclopropylacetic acid, lacking the benzyl group, has lower predicted logP (estimated ~0.5-1.0) and a tPSA of 37.3 Ų but with significantly lower molecular complexity . 2-Benzylcyclopropane-1-carboxylic acid (C₁₁H₁₂O₂, MW 176.21) , despite a similar substructure, places the carboxylic acid one carbon closer to the ring, altering the spatial arrangement of hydrogen bond donors/acceptors. These differences in logP and geometry directly influence membrane permeability, solubility, and target protein interactions.

Medicinal Chemistry Physicochemical Properties Drug Design

Acetic Acid Side Chain vs. Ring-Attached Carboxylic Acid

The target compound features an acetic acid chain (–CH₂CO₂H) attached to the cyclopropane ring, providing a one-carbon spacer between the rigid cyclopropane core and the carboxylic acid [1]. This contrasts with 2-benzylcyclopropane-1-carboxylic acid (CAS 103986-55-6) , where the carboxylic acid is directly bonded to the ring. The additional methylene group in the target compound introduces an extra degree of conformational freedom (rotatable bond count = 4 vs. 3 for the direct-ring analog) while maintaining the overall rigidity imparted by the cyclopropane [1]. This subtle difference alters the pKa, steric environment around the acid, and potential for further derivatization (e.g., amide coupling, esterification).

Bioisosterism Scaffold Hopping Conformational Restriction

Commercial Purity and Procurement Pricing

The compound is commercially available from Enamine (EN300-716453) in quantities of 0.05 g, 0.5 g, and 10 g at a minimum purity of 95% [1]. The pricing structure is: 0.05 g at $174.00; 0.5 g at $579.00; and 10 g at an undisclosed, presumably discounted bulk rate [1]. Biosynth offers the same compound (Ref. 3D-NKD27278) at 50 mg for €549.00 and 500 mg for €1,496.00 . A direct comparator, 2-benzylcyclopropane-1-carboxylic acid, is also listed at 95% purity from Enamine , but the distinct CAS number (103986-55-6) confirms it is a different regioisomer and cannot be substituted without altering the synthetic or biological outcome.

Chemical Procurement Building Block Sourcing Cost Efficiency

Building Block Versatility in Synthesis

As described in vendor technical summaries, the compound serves dual roles: as a building block for complex molecule construction and as a chiral auxiliary in asymmetric synthesis . The carboxylic acid moiety enables standard derivatization (amide coupling, esterification, reduction to alcohol), while the cyclopropane ring provides conformational rigidity. This contrasts with cyclopropylacetic acid , which lacks the benzyl group and thus has limited utility as a chiral auxiliary or for introducing aromatic pharmacophores. While this evidence is qualitative in nature, it highlights the compound's broader synthetic applicability compared to simpler analogs.

Asymmetric Synthesis Chiral Auxiliary Medicinal Chemistry

High-Value Application Scenarios


Enantioselective Synthesis of Sp³-Rich Candidates

When designing drug candidates with a high fraction of sp³-hybridized carbons (Fsp³), the (1S,2S)-configured cyclopropane core offers both three-dimensionality and absolute stereochemical control . The compound serves as a chiral pool starting material that introduces two defined stereocenters and a benzyl pharmacophore in a single step, enabling the construction of chirally pure lead series without reliance on asymmetric catalysis or chiral chromatography for the initial stereochemical induction.

Bioisosteric Replacement of Phenylpropionic Acid

In medicinal chemistry programs where a phenylpropionic acid moiety shows target engagement but poor metabolic stability or solubility, the target compound can function as a conformationally restricted bioisostere [1]. The cyclopropane ring locks the benzyl and acetic acid groups into a defined spatial relationship (XLogP3 = 2.5, tPSA = 37.3 Ų), potentially improving metabolic stability while retaining key hydrogen-bonding interactions.

Chiral Auxiliary for Diastereoselective Transformations

The compound's two stereocenters and carboxylic acid handle make it a candidate for use as a chiral auxiliary in asymmetric synthesis, as noted in supplier documentation . It can be appended to a prochiral substrate, direct diastereoselective bond formation, and subsequently be cleaved under standard hydrolytic conditions. This application leverages the compound's commercial availability at 95% purity [3] to streamline synthetic routes to enantiopure intermediates.

Chiral Integrity for Agrochemical Intermediates

Agrochemical discovery increasingly demands enantiopure active ingredients to meet regulatory requirements and reduce environmental load. The compound is noted for use in agrochemical synthesis [2], where its stereospecific (1S,2S) configuration ensures that the resulting products maintain defined chirality critical for target-site binding in pests or pathogens.

Quote Request

Request a Quote for 2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.